molecular formula C18H11FN2O2 B1447089 9-(2-Fluoro-4-nitrophenyl)-9H-carbazole CAS No. 1820707-91-2

9-(2-Fluoro-4-nitrophenyl)-9H-carbazole

Cat. No. B1447089
M. Wt: 306.3 g/mol
InChI Key: RTMZRJHUPJNLPD-UHFFFAOYSA-N
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Description

The molecule “9-(2-Fluoro-4-nitrophenyl)-9H-carbazole” is likely to be a derivative of carbazole, which is a tricyclic aromatic organic compound. The molecule has a fluoro-nitrophenyl group attached to the 9th position of the carbazole .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a carbazole core structure with a 2-fluoro-4-nitrophenyl group attached to the 9th position. The presence of the nitro group (-NO2) and the fluoro group (-F) on the phenyl ring would have significant effects on the electronic structure and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitro and fluoro groups on the phenyl ring. The nitro group is electron-withdrawing, which would make the phenyl ring less electron-rich and potentially more reactive towards electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro and fluoro groups could affect properties such as polarity, solubility, and stability .

Scientific Research Applications

  • Photophysical Properties : A study by Hu et al. (2018) on nitrophenyl substituted carbazole derivatives, including 9-(4-nitrophenyl)-9H-carbazole, revealed significant aggregation-induced emission properties and bright luminescence in certain conditions. These properties indicate potential applications in fields like luminescence and materials science (Hu et al., 2018).

  • Crystal Structures : Kubicki et al. (2007) investigated the crystal structures of two 9-[(E)-nitrophenylvinyl]-9H-carbazoles, highlighting the influence of van der Waals forces and pi-pi interactions. This research is significant in understanding molecular interactions and designing materials with specific crystallographic properties (Kubicki et al., 2007).

  • OLEDs and Polymer Light Emitting Diodes : Cho et al. (2010) synthesized ligands including 9-((6-(4-fluorophenyl)pyridin-3-yl)methyl)-9H-carbazole, demonstrating their application in tuning the emission spectra of Ir(III) complexes in polymer light-emitting diodes. This is relevant for the development of efficient and tunable OLEDs (Cho et al., 2010).

  • Electrochemical and Electrochromic Properties : Hu et al. (2013) synthesized novel donor-acceptor type monomers, including 9-(4-nitrophenyl)-3,6-di(thiophen-2-yl)-9H-carbazole, showing good electrochemical activity. These findings are important for applications in electrochromic devices and materials (Hu et al., 2013).

  • Antimicrobial Activities : Salih et al. (2016) explored the antimicrobial activities of 9H-carbazole derivatives, indicating their potential use in developing new antimicrobial agents (Salih et al., 2016).

  • Bacterial Biotransformation : Waldau et al. (2009) examined the biotransformation of 9H-carbazole by bacteria, leading to the formation of various hydroxylated metabolites. This research is crucial for understanding microbial degradation of environmental pollutants and for biotechnological applications (Waldau et al., 2009).

  • Electrochromic Polycarbazole Films : Hsiao & Lin (2016) synthesized and characterized electrochromic polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles, indicating potential applications in electrochromic devices and smart windows (Hsiao & Lin, 2016).

Future Directions

The study of carbazole derivatives is an active area of research, particularly in the development of new materials and pharmaceuticals. The unique properties of the carbazole core structure, combined with the ability to modify its properties through functionalization (such as with a 2-fluoro-4-nitrophenyl group), make it a promising scaffold for the development of new compounds .

properties

IUPAC Name

9-(2-fluoro-4-nitrophenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2O2/c19-15-11-12(21(22)23)9-10-18(15)20-16-7-3-1-5-13(16)14-6-2-4-8-17(14)20/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMZRJHUPJNLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C=C(C=C4)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001281170
Record name 9-(2-Fluoro-4-nitrophenyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-Fluoro-4-nitrophenyl)-9H-carbazole

CAS RN

1820707-91-2
Record name 9-(2-Fluoro-4-nitrophenyl)-9H-carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820707-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(2-Fluoro-4-nitrophenyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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